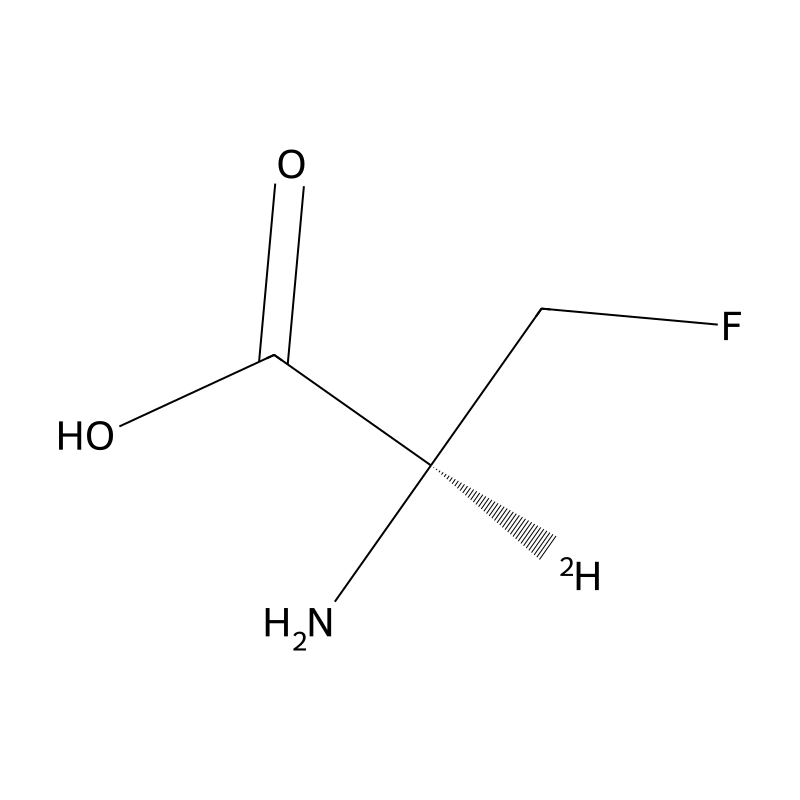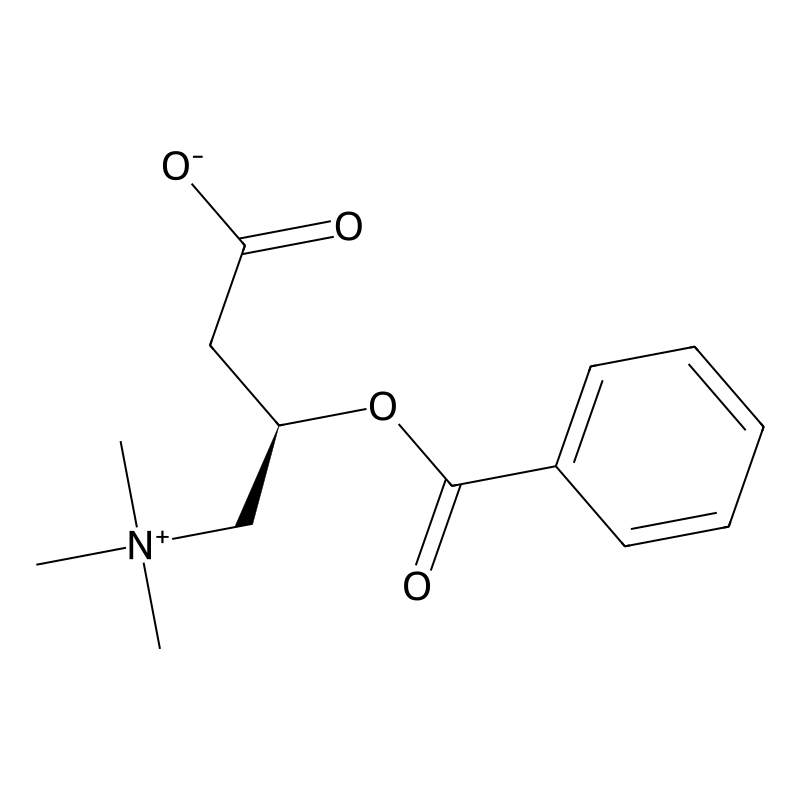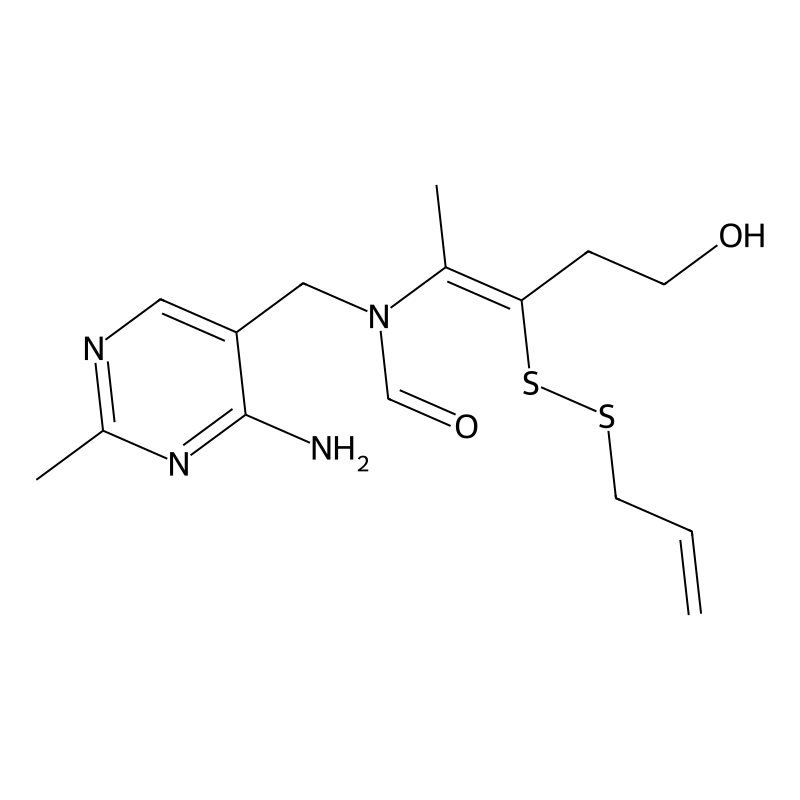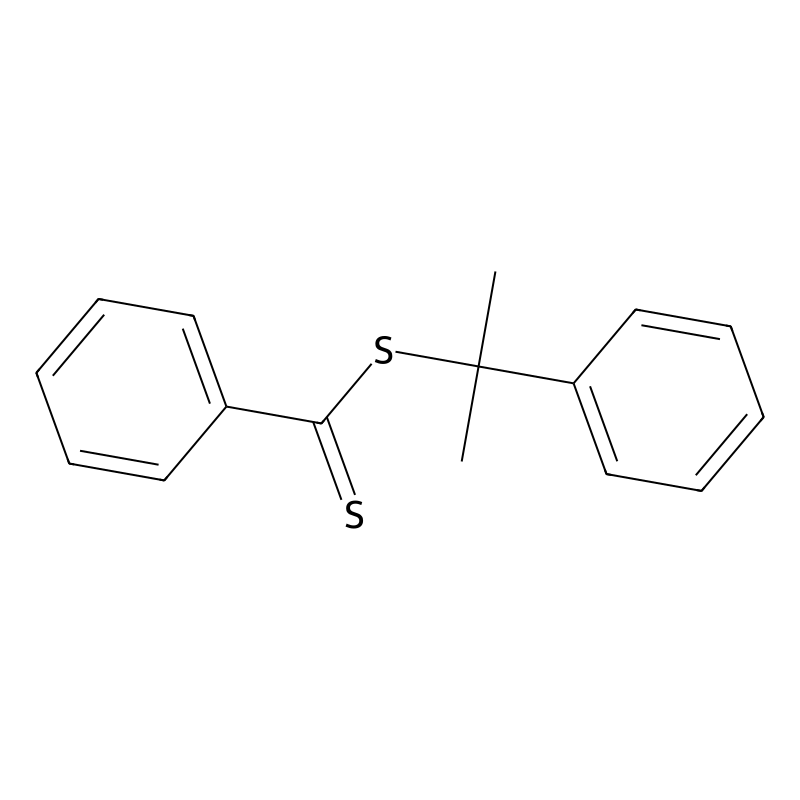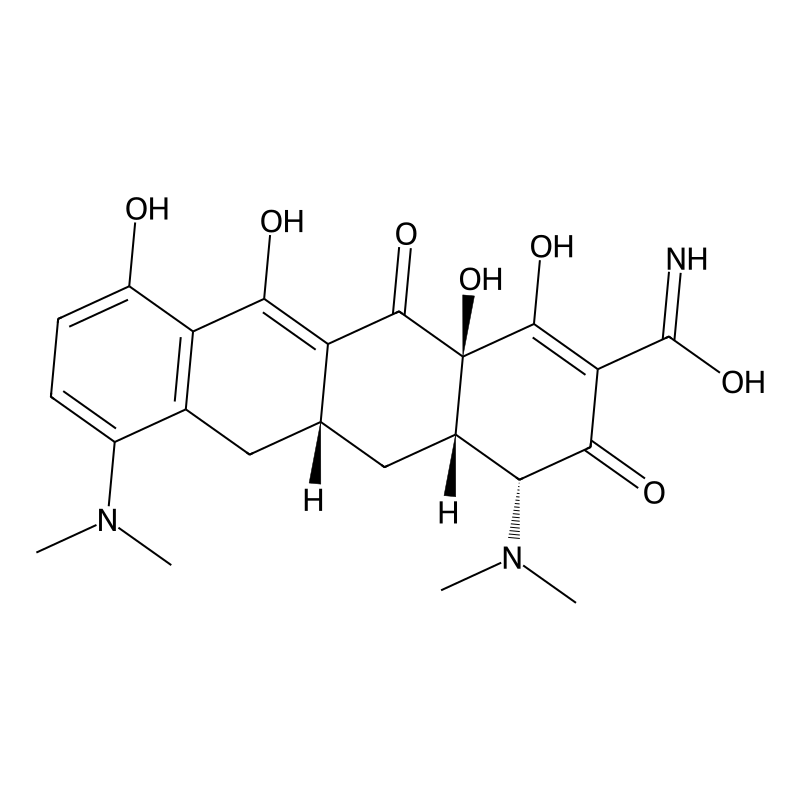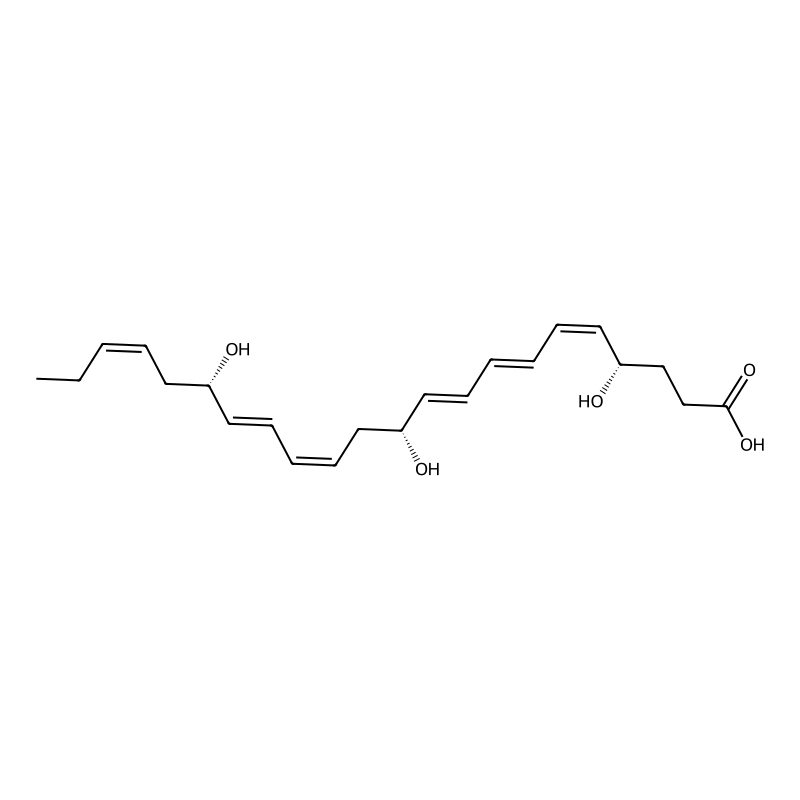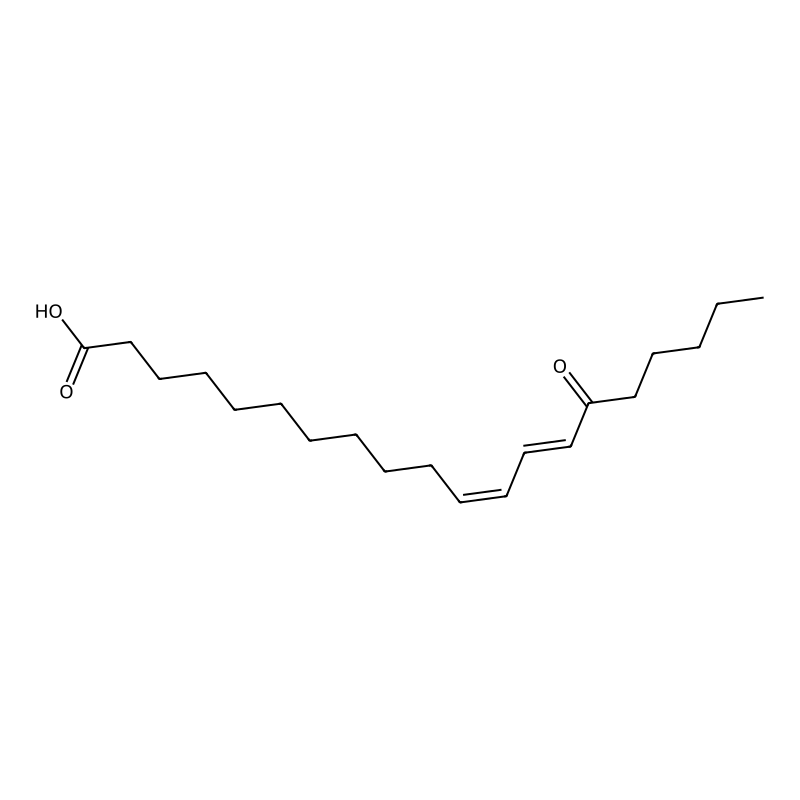5-Oxopentanoic acid
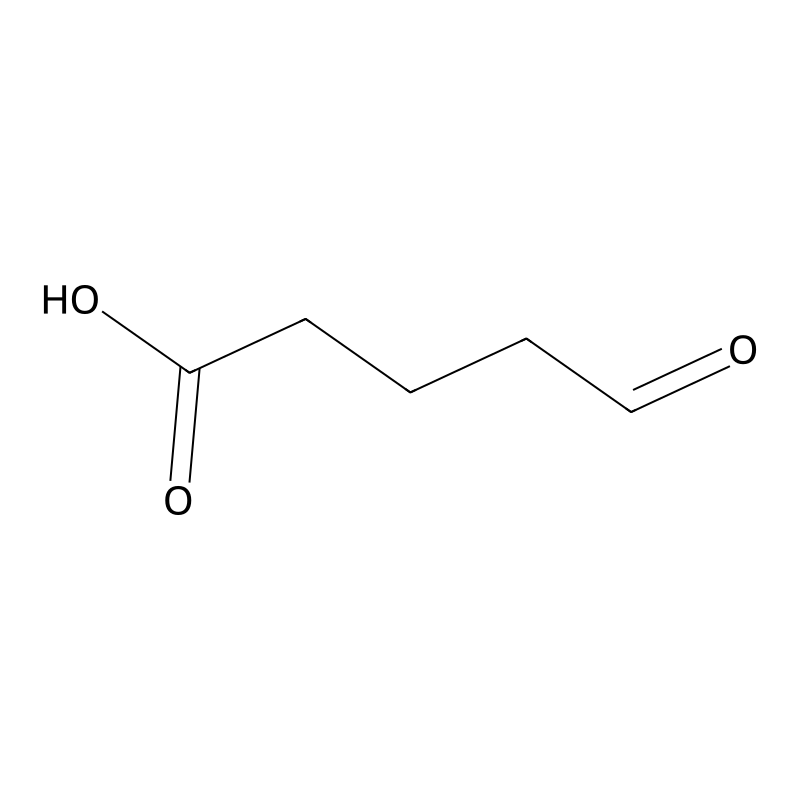
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Natural Occurrence
- 5-OPA has been identified as a natural product found in:
- The Asian honey bee, Apis cerana PubChem
- The parasite Trypanosoma brucei, responsible for sleeping sickness PubChem
Its presence in these organisms suggests potential biological roles, but these haven't been fully elucidated yet.
Chemical Classification
5-Oxopentanoic acid, with the molecular formula CHO, is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group. This compound is a white crystalline solid that is soluble in water and polar organic solvents. It is also known for its role in various biochemical pathways and as a precursor in the synthesis of other organic compounds .
- Oxidation: It can be oxidized to form glutaric acid.
- Reduction: The compound can be reduced to yield 5-hydroxypentanoic acid.
- Substitution: Nucleophilic substitution reactions can occur, leading to various derivatives depending on the nucleophile used .
Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.
- Reduction: Sodium borohydride or lithium aluminum hydride are typically employed as reducing agents.
- Substitution: Amines or alcohols can act as nucleophiles under acidic or basic conditions .
Major Products Formed- From oxidation, glutaric acid is produced.
- The reduction process yields 5-hydroxypentanoic acid.
- Various substituted derivatives can be formed through nucleophilic substitution reactions .
- From oxidation, glutaric acid is produced.
- The reduction process yields 5-hydroxypentanoic acid.
- Various substituted derivatives can be formed through nucleophilic substitution reactions .
5-Oxopentanoic acid exhibits notable biological activity. It serves as a building block for the synthesis of biologically active compounds, including aminolevulinic acid, which is utilized in photodynamic therapy for treating actinic keratosis. Additionally, it has shown potential as a succinate dehydrogenase inhibitor, indicating its possible therapeutic applications in treating certain diseases .
Synthetic Routes
The synthesis of 5-oxopentanoic acid can be achieved through:
- Acid-Catalyzed Degradation of Hexoses: Heating sugars like glucose and fructose with hydrochloric or sulfuric acid under high temperatures and pressures facilitates the breakdown of sugar molecules into this compound.
Industrial Production Methods
In industrial settings, 5-oxopentanoic acid is produced via continuous processing of lignocellulosic biomass treated with strong acids under similar high-pressure and temperature conditions. The resultant mixture undergoes extraction and distillation for purification .
5-Oxopentanoic acid has diverse applications across various fields:
- Chemistry: Acts as a precursor for synthesizing pharmaceuticals and plasticizers.
- Biology: Utilized in creating biologically active compounds.
- Medicine: Involved in producing aminolevulinic acid for photodynamic therapy.
- Industry: Potential precursor for biofuels, fragrances, and cosmetics .
Research indicates that 5-oxopentanoic acid interacts with various biological systems, particularly in metabolic pathways. Its derivatives have been studied for their effects on enzymes involved in amino acid metabolism, suggesting potential roles in metabolic regulation and therapeutic interventions .
Several compounds share structural similarities with 5-oxopentanoic acid, each exhibiting unique properties:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 4-Oxopentanoic Acid | Ketone group located at the 4-position | Different reactivity due to ketone position |
| 5-Hydroxypentanoic Acid | Hydroxyl group replaces the ketone | Exhibits different biological activities |
| Glutaric Acid | Oxidation product of 5-oxopentanoic acid | Used in various biochemical applications |
Uniqueness
The uniqueness of 5-oxopentanoic acid lies in its dual functional groups (ketone and carboxylic acid), which facilitate a wide range of
Physical Description
XLogP3
GHS Hazard Statements
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant

